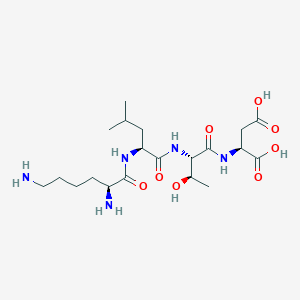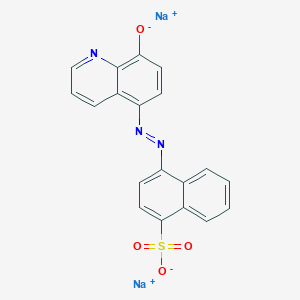
1-Phenylethyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl undec-10-enoate is an organic compound that belongs to the ester family It is synthesized from undec-10-enoic acid and 1-phenylethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl undec-10-enoate can be synthesized through the esterification of undec-10-enoic acid with 1-phenylethanol. The reaction is typically catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) at room temperature . This method ensures a high yield of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and bromine (Br2) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
1-Phenylethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biobased polyesters and other industrial materials.
Mechanism of Action
The mechanism of action of 1-phenylethyl undec-10-enoate varies depending on its application. In antimicrobial studies, the compound disrupts microbial cell membranes, leading to cell lysis and death . In polymer chemistry, it acts as a monomer that undergoes polymerization to form high molecular weight polyesters .
Comparison with Similar Compounds
- 1-Phenylethyl (Z)-octadec-9-enoate
- 1-Phenylethyl (Z)-12-hydroxyoctadec-9-enoate
- 1-Phenylethyl (Z)-9-hydroxyoctadec-12-enoate
Comparison: 1-Phenylethyl undec-10-enoate is unique due to its specific chain length and unsaturation, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for diverse applications .
Properties
CAS No. |
690229-22-2 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-phenylethyl undec-10-enoate |
InChI |
InChI=1S/C19H28O2/c1-3-4-5-6-7-8-9-13-16-19(20)21-17(2)18-14-11-10-12-15-18/h3,10-12,14-15,17H,1,4-9,13,16H2,2H3 |
InChI Key |
JLELACLRSGUXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
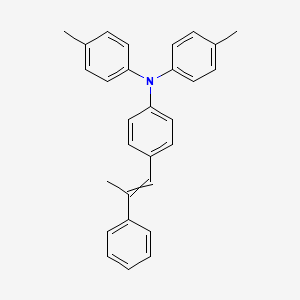
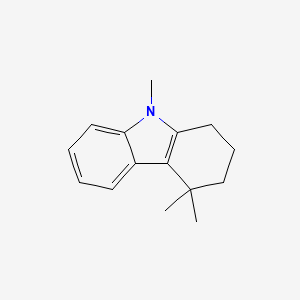
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
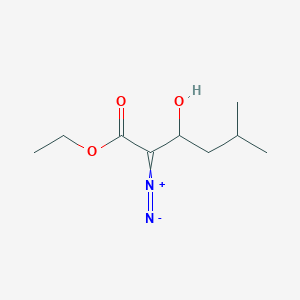
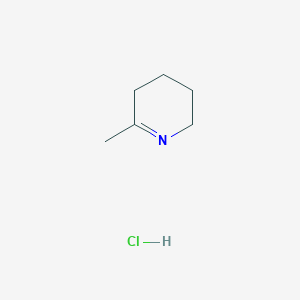
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
